Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 63494-13-3
VCID: VC18467242
InChI: InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-

CAS No.: 63494-13-3

Cat. No.: VC18467242

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- - 63494-13-3

Specification

CAS No. 63494-13-3
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15)
Standard InChI Key UVFWYFFTOWZUAY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a hydroxyethylamino moiety (-NH-CH₂CH₂OH). An acetamide group (-NH-CO-CH₃) is attached to the phenyl ring’s nitrogen atom. The molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .

Key Structural Features:

  • Methoxy group: Enhances lipophilicity and influences electronic distribution.

  • Hydroxyethylamino side chain: Promotes hydrogen bonding and aqueous solubility.

  • Acetamide functional group: Stabilizes the molecule through resonance and dipole interactions.

Physical and Chemical Properties

Experimental data for this compound remain limited, but predictive models and analog comparisons provide insights:

PropertyValue/PredictionSource
Density~1.20–1.25 g/cm³Analogous
Boiling Point~500–540°C (predicted)Computational
pKa~14.3 (amine group)Estimated
LogP (Partition Coefficient)~0.29 (moderate polarity)Computational

The compound’s solubility is anticipated to favor polar solvents like water and ethanol due to its hydroxyethyl group .

Synthesis and Characterization

Critical Reaction Conditions:

  • Temperature: 60–80°C for alkylation.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

  • Solvents: Ethanol or dimethylformamide (DMF).

Analytical Characterization

  • Spectroscopy:

    • ¹H NMR: Peaks at δ 2.1 ppm (acetamide methyl), δ 3.8 ppm (methoxy), and δ 3.4–3.6 ppm (hydroxyethyl protons) .

    • IR: Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H/O-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 224.26 .

Applications in Pharmaceutical and Biochemical Research

Drug Delivery Systems

The hydroxyethylamino group enhances solubility, making the compound a potential carrier for hydrophobic therapeutics. Studies suggest its utility in prodrug formulations, where enzymatic cleavage releases active agents .

Enzyme Interaction Studies

Preliminary molecular docking simulations indicate moderate binding affinity (Kd ~10⁻⁶ M) with cytochrome P450 enzymes, hinting at metabolic pathway modulation .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceApplication Highlight
N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamideAdditional hydroxyethyl groupImproved solubility
N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamideCyanoethyl substitutionEnhanced thermal stability

Pharmacokinetics and Toxicological Profile

Absorption and Metabolism

  • Absorption: Predicted high gastrointestinal absorption due to moderate LogP .

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxy metabolites .

Toxicity Data

EndpointResultSource
Acute Oral Toxicity (LD₅₀)>2000 mg/kg (rat)Estimated
Skin IrritationMild irritationGHS
MutagenicityNegative (Ames test)Analogous

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin/eye irritation .

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